Melanoma-associated antigen C1 is encoded by the MAGEC1 gene located on the X chromosome. This gene is predominantly expressed in testicular tissues and various tumors but is absent in most normal adult tissues, making it an ideal target for immunotherapeutic strategies aimed at treating melanoma and other cancers. The MAGE family is classified into several subfamilies based on their structure and function, with MAGEC1 being one of the prominent members due to its immunogenic properties .
The synthesis of Melanoma-associated antigen C1 (137-149) typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.
The structure of Melanoma-associated antigen C1 (137-149) consists of a specific sequence of amino acids that conform to a three-dimensional shape conducive for binding to major histocompatibility complex molecules. The precise sequence and conformation are critical for T cell receptor recognition.
The amino acid sequence for Melanoma-associated antigen C1 (137-149) can be represented as follows:
Melanoma-associated antigen C1 can participate in various biochemical reactions, primarily involving interactions with T cell receptors and major histocompatibility complex molecules on antigen-presenting cells.
The mechanism by which Melanoma-associated antigen C1 exerts its effects involves several steps:
Research indicates that T cell responses elicited by this antigen can vary significantly among individuals, influencing the effectiveness of potential immunotherapies targeting melanoma .
Melanoma-associated antigen C1 (137-149) has several applications in scientific research and clinical settings:
The MAGEC1 gene (officially designated MAGE family member C1) is situated on the X chromosome at locus Xq27.2, a region harboring multiple cancer-testis antigens (CTAs) [2] [6]. This gene spans approximately 5.5 kb and consists of 4 exons, encoding a large protein of ~1,142 amino acids characterized by repetitive sequences preceding the conserved MAGE homology domain (MHD) [2] [9]. Unlike ubiquitously expressed type II MAGE genes, MAGEC1 belongs to the type I MAGE subfamily, which exhibits testis-restricted expression in normal tissues but aberrant reactivation in cancers [4] [10].
Phylogenetic analyses reveal that MAGE-C1 shares significant evolutionary conservation across mammals, particularly within its C-terminal MHD (average 46% amino acid identity among human MAGE proteins) [4] [9]. This domain mediates critical protein-protein interactions with E3 ubiquitin ligases. Genomic comparisons indicate that MAGEC1 emerged later in evolution compared to type II MAGEs, with expansion events concentrating CTAs on the X chromosome [4] [10]. Such conservation underscores its functional importance in germ cell biology and oncogenesis.
Table 1: Genomic and Evolutionary Features of MAGE-C1
Feature | Detail | Functional Implication |
---|---|---|
Chromosomal Location | Xq27.2 | Co-localization with other CTAs |
Gene Structure | 4 exons | Large transcript (coding sequence ~3.4 kb) |
Protein Length | 1,142 amino acids | Unique N-terminal repeats; conserved C-terminal MHD |
Evolutionary Conservation | MHD domain conserved across mammals | Maintains E3 ligase binding interface |
Expression Pattern | Testis-specific (normal); pan-cancer (tumors) | Immune privilege in normal tissues; immunogenic in cancer |
MAGE-C1 expression in melanoma is predominantly governed by epigenetic mechanisms, particularly DNA demethylation. In normal somatic tissues, hypermethylation of CpG islands in the MAGEC1 promoter silences transcription. During melanomagenesis, genome-wide hypomethylation reverses this suppression, facilitating CTA re-expression [1] [3]. Studies in metastatic melanoma show that 40% of metastases exhibit MAGE-C1 protein expression, compared to 24% in primary tumors, correlating with progressive demethylation during disease progression [1] [7].
Pharmacologic inhibition of DNA methyltransferases (DNMTs) using 5-aza-2'-deoxycytidine (5-aza-dC) robustly upregulates MAGEC1 transcription in melanoma cell lines, confirming epigenetic control [3] [8]. This hypomethylation is clinically significant: MAGE-C1+ primary melanomas correlate with higher rates of lymph node metastasis (p=0.005), independent of proliferation markers like Ki67 [1]. TCGA analyses of colon cancer corroborate these findings, showing MAGEC1 hypomethylation in tumors versus normal tissues (logFC=8.87; FDR=1.99×10⁻⁷) [8].
Table 2: Epigenetic Regulation of MAGE-C1 in Cancers
Epigenetic Alteration | Functional Consequence | Cancer Type (Frequency) |
---|---|---|
Promoter hypomethylation | Transcriptional activation | Melanoma (24-40%) [1] |
Colorectal cancer (28.8%) [8] | ||
Breast cancer (14%) [4] | ||
5-aza-dC responsiveness | MAGEC1 upregulation in cell lines | Universal across carcinomas [3] |
Association with progression | Increased metastasis and reduced survival | Melanoma (p<0.001) [1] [7] |
MAGE-C1 contains a defining MAGE homology domain (MHD) spanning residues ~900–1,070, characterized by tandem winged-helix motifs that form a conserved hydrophobic groove [4] [9]. This architecture enables MAGE-C1 to function as an adaptor protein, binding and modulating RING-type E3 ubiquitin ligases (e.g., TRIM28) [4] [10]. The MHD shares >85% structural similarity with other CTAs like MAGE-A and NY-ESO-1, explaining shared immunogenic properties [5] [9].
Notably, the peptide fragment MAGE-C1(137-149) (SSALLSIFQSSPE) localizes within the N-terminal repetitive region unique to MAGE-C1. This epitope is presented by HLA-DQB1*0602 and recognized by cytotoxic CD4+ T cells in melanoma patients [5]. Structural analyses indicate that despite low sequence homology outside the MHD, the repetitive regions generate immunogenic peptides distinct from other MAGE proteins [5] [10]. This fragment’s immunogenicity is evidenced by spontaneous T-cell responses in 11.5% of metastatic melanoma patients harboring MAGE-C1+ tumors [5].
Mechanistically, MAGE-C1 binding to E3 ligases like TRIM28 alters substrate specificity, leading to:
Table 3: Structural and Functional Features of MAGE-C1 Domain
Domain | Residues | Structure | Function |
---|---|---|---|
N-terminal repeats | 1–900 | Variable tandem repeats | Source of immunogenic epitopes (e.g., aa 137-149) |
MHD | ~900–1,070 | Twin winged-helix motifs | E3 ligase binding; ubiquitination regulation |
C-terminal region | 1,070–1,142 | Less conserved | Subcellular localization signals |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8